4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline
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Overview
Description
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE is a complex organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a benzotriazole moiety attached to a nitroaniline core, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE typically involves multi-step organic reactions. One common method includes the nitration of 4,5-dimethylaniline followed by the introduction of the benzotriazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-nitroaniline: Lacks the benzotriazole moiety, resulting in different reactivity and applications.
N-[(5-Methyl-1,2,3-benzotriazol-1-yl)methyl]-2-nitroaniline: Similar structure but different substitution pattern.
Uniqueness
The presence of both the nitroaniline core and the benzotriazole moiety in 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE imparts unique chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
4,5-dimethyl-N-[(5-methylbenzotriazol-1-yl)methyl]-2-nitroaniline |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-15-14(6-10)18-19-20(15)9-17-13-7-11(2)12(3)8-16(13)21(22)23/h4-8,17H,9H2,1-3H3 |
InChI Key |
BSPCXEKTXKXOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=C(C=C(C(=C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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